6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2126159-61-1
VCID: VC4935897
InChI: InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)15-5-4-9-6-16-11-10(12(19)20)7-17-18(11)8-9/h6-8H,4-5H2,1-3H3,(H,15,21)(H,19,20)
SMILES: CC(C)(C)OC(=O)NCCC1=CN2C(=C(C=N2)C(=O)O)N=C1
Molecular Formula: C14H18N4O4
Molecular Weight: 306.322

6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.: 2126159-61-1

Cat. No.: VC4935897

Molecular Formula: C14H18N4O4

Molecular Weight: 306.322

* For research use only. Not for human or veterinary use.

6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 2126159-61-1

Specification

CAS No. 2126159-61-1
Molecular Formula C14H18N4O4
Molecular Weight 306.322
IUPAC Name 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)15-5-4-9-6-16-11-10(12(19)20)7-17-18(11)8-9/h6-8H,4-5H2,1-3H3,(H,15,21)(H,19,20)
Standard InChI Key JDGMODJMWJDCEC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCC1=CN2C(=C(C=N2)C(=O)O)N=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system comprising pyrazole and pyrimidine rings. Key structural features include:

  • A tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 6 of the pyrazolo[1,5-a]pyrimidine core.

  • A carboxylic acid substituent at position 3, enhancing solubility and enabling further derivatization .

The molecular formula is C₁₄H₁₈N₄O₄, with a molecular weight of 306.32 g/mol . The Boc group serves as a temporary protective moiety for amines during synthetic workflows, while the carboxylic acid facilitates conjugation or salt formation .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number2126159-61-1
IUPAC Name6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
SMILESCC(C)(C)OC(=O)NCCC1=CN2C(=C(C=N2)C(=O)O)N=C1
InChI KeyJDGMODJMWJDCEC-UHFFFAOYSA-N

Physicochemical Properties

Stability and Solubility

The Boc group confers stability under acidic conditions, making the compound suitable for multi-step syntheses . The carboxylic acid moiety enhances aqueous solubility, though its exact logP and pKa values remain unreported. Analogous pyrazolo[1,5-a]pyrimidine derivatives exhibit moderate hydrophilicity, with predicted boiling points exceeding 395°C .

Crystallographic Insights

While no crystal structure of this specific compound is available, related pyrazolo[1,5-a]pyrimidine-carboxylate complexes form octahedral coordination geometries with metal ions like Co(II) and Zn(II) . For example, Co(II) complexes display bond lengths of 2.07–2.15 Å for Co–O/N interactions, suggesting potential metal-binding capabilities .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves:

  • Core Construction: Cyclocondensation of aminopyrazoles with β-keto esters or nitriles.

  • Functionalization: Introduction of the Boc-protected aminoethyl group via alkylation or reductive amination .

  • Carboxylic Acid Installation: Hydrolysis of ester precursors or direct carboxylation .

A representative pathway for analogous compounds involves:

  • Reduction of ethyl esters to alcohols using NaBH₄ .

  • Oxidation to aldehydes with Dess–Martin periodinane .

  • Reductive amination with tert-butyl carbamate derivatives .

Table 2: Synthetic Intermediates and Yields (Representative Data)

StepReagent/ConditionsYieldSource
Ester ReductionNaBH₄ in THF89–99%
Aldehyde OxidationDess–Martin Periodinane46%
Reductive AminationNaBH(OAc)₃, Boc-amine63–84%

Pharmacological Relevance

Target Engagement

Pyrazolo[1,5-a]pyrimidine derivatives are explored as inhibitors of phosphodiesterase 2A (PDE2A) and phosphoinositide 3-kinase (PI3K), targets for cognitive disorders and cancer, respectively . For example:

  • PDE2A inhibitors enhance cyclic nucleotide signaling, improving memory in preclinical models .

  • PI3Kδ inhibitors modulate immune cell function, showing promise in hematologic malignancies .

Structure-Activity Relationships (SAR)

  • Position 3: Carboxylic acid groups improve solubility and enable salt formation, critical for bioavailability .

  • Position 6: Boc-protected amines allow controlled deprotection for targeted drug delivery .

  • Core Modifications: Substituents at positions 5 and 7 influence selectivity for PDE2A vs. PI3K isoforms .

Applications in Drug Development

Metal Complexation

The carboxylic acid and pyrimidine nitrogen atoms enable coordination to metal ions, forming complexes with potential anticancer or imaging applications . For instance, Zn(II) complexes exhibit distorted octahedral geometries with bond lengths of 2.07–2.15 Å .

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